Structural Comparison with Primary Sulfonamide Analog
The target compound differs from its closest analog, N-((3,5-dimethylisoxazol-4-yl)methyl)methanesulfonamide (CAS 1485538-81-5), by the presence of an N-methyl group on the sulfonamide nitrogen. This modification results in a different hydrogen bond donor/acceptor profile (1 donor vs 2 donors in the primary sulfonamide) and increased lipophilicity (XLogP3-AA of 0.1 vs -0.2 for the primary analog) [1][2]. The N-methylation eliminates one hydrogen bond donor, which can significantly alter pharmacokinetic properties like membrane permeability and metabolic stability in a class-level context [3]. While no direct comparative biological data exists, this structural distinction is crucial for medicinal chemists designing structure-activity relationship (SAR) studies, as N-methylation is a common strategy to improve oral bioavailability.
| Evidence Dimension | Physicochemical and Structural Properties |
|---|---|
| Target Compound Data | MW: 204.25 g/mol; HBD: 1; XLogP3-AA: 0.1; TPSA: 80.6 Ų |
| Comparator Or Baseline | N-((3,5-Dimethylisoxazol-4-yl)methyl)methanesulfonamide: MW: 204.25 g/mol; HBD: 2; XLogP3-AA: -0.2; TPSA: 92.4 Ų |
| Quantified Difference | Reduction of 1 HBD; increase in XLogP3-AA by 0.3 units; decrease in TPSA by 11.8 Ų |
| Conditions | In silico computed properties (PubChem, 2026 release) |
Why This Matters
The N-methyl substitution is a key medicinal chemistry design element; this data confirms a measurable change in drug-likeness properties, which can guide compound selection for projects prioritizing membrane permeability, even though a direct biological advantage remains unproven.
- [1] PubChem. Compound Summary: 1-(Dimethyl-1,2-oxazol-4-yl)-N-methylmethanesulfonamide. CID 130830687. Accessed 2026-05-05. View Source
- [2] PubChem. Compound Summary: N-((3,5-Dimethylisoxazol-4-yl)methyl)methanesulfonamide. CID 2834873. Accessed 2026-05-05. View Source
- [3] Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Discusses the impact of N-methylation on drug properties). View Source
